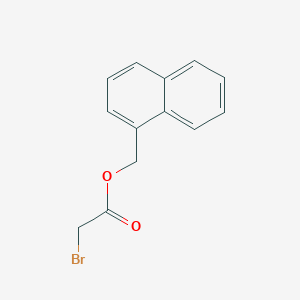![molecular formula C7H3Cl2N3 B13984020 4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)
4,7-Dichloropyrido[4,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloropyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4th and 7th positions of the pyrido[4,3-D]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloropyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The reaction mixture is heated to reflux, and the product is isolated after acidification and filtration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the compound is typically produced in powder form with high purity .
化学反応の分析
Types of Reactions
4,7-Dichloropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions can be replaced by nucleophiles under suitable conditions.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki Coupling: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridopyrimidines where the chlorine atoms are replaced by the nucleophiles.
Suzuki Coupling: The major products are biaryl compounds formed by the coupling of the pyridopyrimidine with the boronic acid.
科学的研究の応用
4,7-Dichloropyrido[4,3-D]pyrimidine has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors.
作用機序
The mechanism of action of 4,7-Dichloropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
- 4,7-Dichloropyrido[3,2-D]pyrimidine
- 4,7-Dichloropyrido[2,3-D]pyrimidine
- 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
Uniqueness
4,7-Dichloropyrido[4,3-D]pyrimidine is unique due to its specific substitution pattern and the resulting biological activity. The presence of chlorine atoms at the 4th and 7th positions imparts distinct chemical reactivity and potential therapeutic properties compared to other pyridopyrimidine derivatives .
特性
分子式 |
C7H3Cl2N3 |
|---|---|
分子量 |
200.02 g/mol |
IUPAC名 |
4,7-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H |
InChIキー |
YXYITBIPRYGZDQ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Cl)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


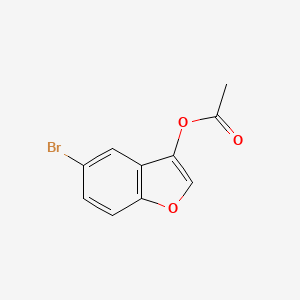
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
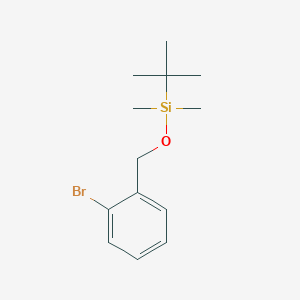
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)
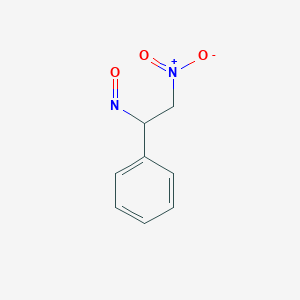
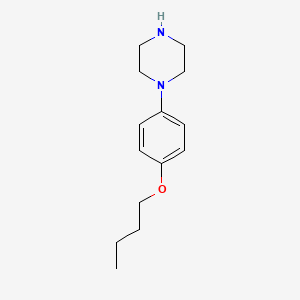
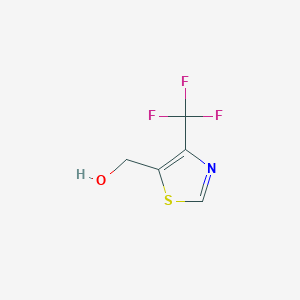
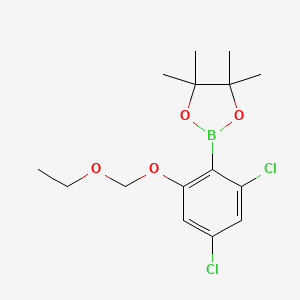
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)
